3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid
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Description
“3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid”, also known as “(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid”, is a chemical compound with the molecular formula C10H7NO4 . It has a molecular weight of 205.17 g/mol .
Synthesis Analysis
The synthesis of this compound involves reactions of isatin–N–acetylchloride with equivalent amount of hydrazine hydrate . More detailed synthesis procedures and reactions can be found in the referenced literature .Molecular Structure Analysis
The compound’s IUPAC name is 2-(2,3-dioxoindol-1-yl)acetic acid . Its InChI is InChI=1S/C10H7NO4/c12-8(13)5-11-7-4-2-1-3-6(7)9(14)10(11)15/h1-4H,5H2,(H,12,13) . The Canonical SMILES is C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)O .Scientific Research Applications
Crystal Structure and Molecular Interactions
- Molecular Structure and Interactions : The compound's zwitterionic form has been studied in crystal structures, revealing strong intermolecular hydrogen bonds forming layers and a three-dimensional network. This insight is crucial for understanding its physical properties and potential applications in materials science (Di, 2010).
Spectroscopic and Computational Studies
- Spectroscopic Analysis and DFT Studies : The crystal structures of certain derivatives have been characterized by spectroscopic methods and Density Functional Theory (DFT), providing insights into the geometric parameters and molecular properties. These findings are essential for understanding the compound's electronic structure and reactivity (Ramazani et al., 2017).
Synthesis and Biological Activity
Synthesis and Anti-inflammatory Activity : Research on the synthesis of derivatives of this compound has demonstrated significant anti-inflammatory properties, highlighting its potential in developing new therapeutic agents (Vazquez et al., 1997).
Synthesis and Antimicrobial Activity : Novel derivatives have been synthesized and tested for antimicrobial activity, showing potential for use in treating bacterial infections (Gadegoni & Manda., 2013).
Oxidation Products and Their Properties
- Oxidation Products and Chemical Reactions : Studies on the oxidation of related compounds have identified various products, providing insights into chemical reactions and pathways that could be relevant in pharmaceutical and biochemical applications (Savige, 1975).
Antioxidant Evaluation
- Antioxidant Properties : Investigations into indole-3-acetic acid analogues, closely related to the compound, have revealed significant antioxidant activities, suggesting potential in oxidative stress-related therapies (Naik et al., 2011).
properties
IUPAC Name |
3-(2,3-dioxoindol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-9(14)5-6-12-8-4-2-1-3-7(8)10(15)11(12)16/h1-4H,5-6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKOTFKKMABCRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365108 |
Source
|
Record name | 3-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid | |
CAS RN |
81250-90-0 |
Source
|
Record name | 3-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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